

Differential Efficacy of Paclitaxel C Across Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Paclitaxel C*

Cat. No.: *B15556879*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic and mechanistic effects of **Paclitaxel C** on a panel of human cancer cell lines representing breast, lung, ovarian, and colon cancers. The data herein is curated from publicly available research to offer a standardized overview for preclinical assessment and drug development.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) is a key measure of a drug's cytotoxic potency. The following tables summarize the differential sensitivity of various cancer cell lines to **Paclitaxel C**.

Table 1: Comparative Cytotoxicity (GI₅₀) of **Paclitaxel C** in NCI-60 Panel

Cancer Type	Cell Line	GI50 (μM)
Breast Cancer	MCF7	<0.01[1]
	MDA-MB-231	<0.01[1]
	HS 578T	<0.01[1]
	BT-549	<0.01[1]
	T-47D	<0.01[1]
Lung Cancer	NCI-H226	<0.01[1]
	NCI-H322M	<0.01[1]
	NCI-H23	<0.01[1]
	NCI-H460	<0.01[1]
	NCI-H522	<0.01[1]
Ovarian Cancer	OVCAR-3	<0.01[1]
	OVCAR-4	<0.01[1]
	OVCAR-5	<0.01
	OVCAR-8	<0.01
	NCI/ADR-RES	0.2
Colon Cancer	COLO 205	<0.01
	HCT-116	<0.01
	HCT-15	<0.01
	HT29	<0.01
	KM12	<0.01
	SW-620	<0.01

Note: The GI50 values are derived from the NCI-60 cell line screening database and represent the concentration of Paclitaxel that causes 50% growth inhibition.[1]

Table 2: **Paclitaxel C** IC50 Values in Specific Breast Cancer Cell Lines

Cell Line	Cancer Subtype	IC50 (nM) (72h exposure)
SK-BR-3	HER2+	~4000[2]
MDA-MB-231	Triple Negative	~300[2]
T-47D	Luminal A	~3500[2]
BT-474	Luminal B	19[2]
MCF-7	Luminal A	~7.5[3]

Note: IC50 values can vary significantly based on experimental conditions such as drug exposure time and the specific cytotoxicity assay used.[2][3]

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Paclitaxel C exerts its anticancer effects primarily by stabilizing microtubules, which disrupts the normal mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][4] However, the extent of these effects can vary between cell lines.

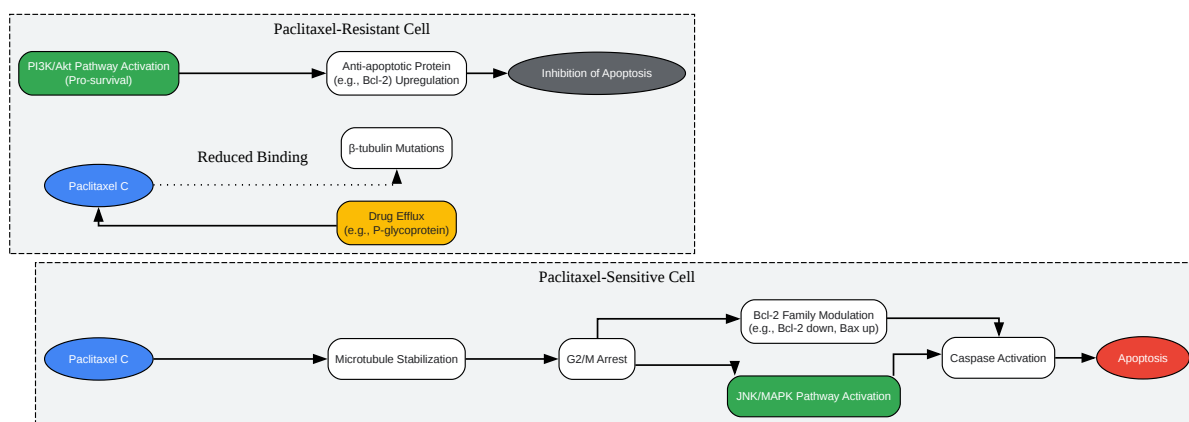
Table 3: Differential Effects of **Paclitaxel C** on Apoptosis and Cell Cycle

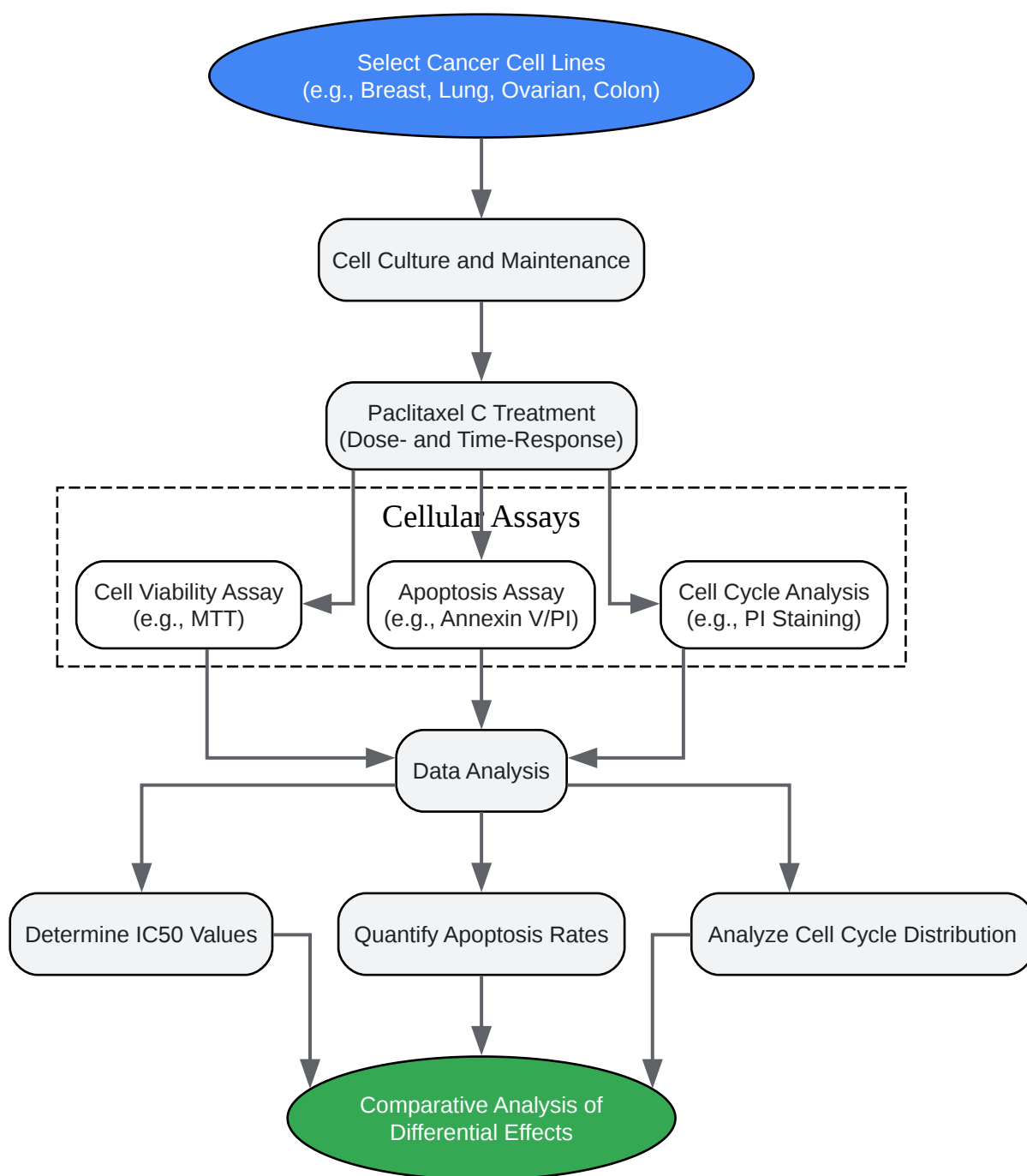
Cell Line	Cancer Type	Effect on Apoptosis	Effect on Cell Cycle
MCF-7	Breast Cancer	Up to 43% apoptotic cells with 0-20 ng/ml Paclitaxel.[5]	Arrest in G2 phase.[5]
OVCAR-3PTX	Ovarian Cancer (Paclitaxel-Resistant)	-	Significant increase in G2/M phase cells (31.6% with PTX and SY-016 vs. 18.1% in control).[6]
FaDu, OEC-M1, OC3	Head and Neck Squamous Cell Carcinoma	Significant increase in subG1 phase cell fraction after 24h.[7]	G2/M phase arrest within 8h.[7]
NUGC-3, SC-M1	Gastric Carcinoma	Apoptosis preceded by G2/M arrest.[8]	Arrested mainly in G2/M phases.[8]

Note: The data is compiled from various studies and experimental conditions may differ.

Signaling Pathways of Paclitaxel C Action and Resistance

The cellular response to **Paclitaxel C** is governed by a complex network of signaling pathways. In sensitive cells, paclitaxel-induced microtubule stabilization leads to the activation of pro-apoptotic pathways. In contrast, resistant cells often exhibit alterations in these pathways that allow them to evade cell death.





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